molecular formula C19H17FN2O5S B2655667 3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide CAS No. 941907-36-4

3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide

Cat. No.: B2655667
CAS No.: 941907-36-4
M. Wt: 404.41
InChI Key: IMSBQOKUVTZYMQ-UHFFFAOYSA-N
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Description

3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide is a synthetic benzofuran derivative of significant interest in medicinal chemistry and oncology research. The compound incorporates two key structural motifs: a benzofuran scaffold and a 4-fluorophenyl sulfonyl group. The benzofuran core is a privileged structure in drug discovery, known for its versatile biological activities . In particular, benzofuran derivatives have demonstrated promising potential as anticancer agents, with research indicating they can exhibit cytotoxic activity against various cancer cell lines . Introducing halogen atoms, such as fluorine, into the molecular structure is a common strategy in lead optimization. The fluorine atom on the phenyl ring can enhance the molecule's binding affinity and metabolic stability, while the sulfonyl group can contribute to specific interactions with biological targets . These features make this compound a valuable intermediate for researchers investigating the structure-activity relationships (SAR) of heterocyclic compounds and for developing novel therapies aimed at cancers with limited treatment options. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[4-(4-fluorophenyl)sulfonylbutanoylamino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O5S/c20-12-7-9-13(10-8-12)28(25,26)11-3-6-16(23)22-17-14-4-1-2-5-15(14)27-18(17)19(21)24/h1-2,4-5,7-10H,3,6,11H2,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSBQOKUVTZYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method for constructing benzofuran rings is through a free radical cyclization cascade, which allows for the synthesis of complex polycyclic benzofuran compounds .

Chemical Reactions Analysis

3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide can undergo several types of chemical reactions, including:

Scientific Research Applications

3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to interfere with cell proliferation pathways, while its antibacterial properties could be due to its interaction with bacterial enzymes or cell membranes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Functional Group Variations

Target Compound :

  • Core : Benzofuran.
  • Key substituents : Carboxamide (position 2), 4-fluorophenylsulfonylbutanamido (position 3).

Piperazine-Based Analogs (e.g., 6h, 6i, 6j from ) :

  • Core : Piperazine.
  • Key substituents : Bis(4-fluorophenyl)methyl groups, sulfonamide-linked aromatic rings.

Benzofuran Sulfinyl Derivatives () :

  • Core : Benzofuran.
  • Key substituents : 4-Fluorophenylsulfinyl groups.
  • Structural Impact : Sulfinyl (S=O) vs. sulfonyl (SO₂) groups alter electron-withdrawing effects and steric bulk, influencing solubility and target binding .
Physicochemical Properties
Parameter Target Compound Piperazine Analogs (e.g., 6h) Sulfinyl Benzofuran (e.g., )
Molecular Formula C₁₉H₁₈FN₃O₅S (hypothetical) C₃₄H₃₃F₂N₅O₅S₂ (6h) C₁₅H₁₁FO₂S (hypothetical)
Melting Point Not reported 132–230°C Not reported
Solubility Moderate (sulfonyl enhances) Low (bulky substituents) Moderate (sulfinyl less polar)
Key Functional Groups Sulfonyl, carboxamide Sulfonamide, piperazine Sulfinyl, benzofuran

Research Findings and Implications

  • Structural Stability : Sulfonyl groups in the target compound confer higher oxidative stability compared to sulfinyl analogs, critical for oral bioavailability .
  • Binding Interactions : The benzofuran core’s planarity may facilitate intercalation or π-stacking in enzyme active sites, differing from piperazine’s flexible hydrogen-bonding capacity .
  • Synthetic Challenges : Lower yields in piperazine sulfonamides (e.g., 6h: 62%) suggest the target compound’s synthesis may require optimized coupling conditions.

Biological Activity

3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide is a synthetic compound belonging to the class of benzofuran derivatives. This compound is characterized by its unique chemical structure, which includes a sulfonamide group, a benzofuran core, and an amide functional group. Such structural features are often associated with diverse biological activities, making this compound a subject of interest in medicinal chemistry.

The molecular formula of this compound is C19H17FN2O5SC_{19}H_{17}FN_{2}O_{5}S, with a molecular weight of 404.4 g/mol. Its structure can be represented as follows:

ComponentStructure
Molecular FormulaC19H17FN2O5SC_{19}H_{17}FN_{2}O_{5}S
Molecular Weight404.4 g/mol

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Activity : The compound may interfere with cellular proliferation pathways, potentially leading to apoptosis in cancer cells.
  • Antibacterial Properties : Its interaction with bacterial enzymes or cell membranes suggests potential efficacy against bacterial infections.
  • Antiviral Effects : Some benzofuran derivatives have demonstrated activity against viruses, including hepatitis C virus .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in metabolic pathways.
  • Disruption of Cell Membranes : Interaction with lipid components of bacterial membranes could compromise cell integrity.
  • Modulation of Signaling Pathways : The compound may alter signaling pathways related to cell growth and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of benzofuran derivatives, providing insights into their pharmacological potential:

  • Antitumor Studies :
    • A study demonstrated that similar benzofuran compounds inhibited tumor growth in xenograft models, with IC50 values indicating effective concentration levels for therapeutic action .
  • Antibacterial Efficacy :
    • Research on structurally related compounds showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting the potential of benzofuran derivatives in treating infections .
  • Antiviral Activity :
    • Investigations into antiviral properties revealed that certain benzofuran derivatives could inhibit viral replication in vitro, suggesting possible applications in antiviral therapy .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AntitumorIC50 values indicating significant inhibition
AntibacterialEffective against multiple bacterial strains
AntiviralInhibits viral replication in vitro

Q & A

Basic: What synthetic methodologies are recommended for the multi-step synthesis of 3-(4-((4-Fluorophenyl)sulfonyl)butanamido)benzofuran-2-carboxamide?

The compound’s synthesis typically involves sequential steps:

  • Benzofuran-2-carboxamide core formation : Start with benzofuran-2-carboxylic acid activation (e.g., using thionyl chloride) to generate the acyl chloride intermediate.
  • Sulfonylation : React 4-fluorophenylsulfonyl chloride with a butanediamine derivative under basic conditions (e.g., triethylamine) to form the sulfonylbutanamido linker .
  • Transamidation : Couple the sulfonylbutanamido intermediate with the benzofuran core via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization for high-purity isolation.

Basic: What analytical techniques are critical for characterizing this compound and assessing purity?

  • Structural elucidation : Employ 1^1H/13^13C NMR to confirm substituent positions and sulfonamide linkage. Mass spectrometry (HRMS or ESI-MS) validates molecular weight .
  • Purity assessment : HPLC with UV detection (≥98% purity threshold) using a C18 column and acetonitrile/water mobile phase .
  • Crystallography : Single-crystal XRD resolves stereochemical ambiguities, particularly for the benzofuran core and sulfonyl group orientation.

Basic: How can researchers design initial biological activity assays for this compound?

  • Enzyme inhibition screening : Test against serine proteases (e.g., trypsin, chymotrypsin) using fluorogenic substrates. Monitor inhibition kinetics via fluorescence quenching, referencing sulfonyl fluoride analogs as positive controls .
  • Cellular assays : Evaluate cytotoxicity (MTT assay) in relevant cell lines (e.g., cancer or primary cells) at 1–100 µM concentrations. Include dose-response curves to estimate IC50_{50} values.

Advanced: How can reaction conditions be optimized to improve synthesis yield and scalability?

  • Design of Experiments (DOE) : Screen variables (temperature, catalyst loading, solvent) for sulfonylation and transamidation steps. For example, replace AlCl3_3 with milder Lewis acids (e.g., FeCl3_3) to reduce side reactions .
  • Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., sulfonylation) to enhance heat dissipation and scalability .
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically.

Advanced: How to resolve contradictions in structure-activity relationship (SAR) studies caused by substituent variations?

  • Systematic substitution : Synthesize analogs with modified sulfonyl (e.g., 4-chlorophenyl) or benzofuran substituents (e.g., methyl groups at position 2). Compare bioactivity profiles to isolate key functional groups .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target enzymes. Validate with mutagenesis assays on active-site residues .

Advanced: What methodologies assess the environmental fate and degradation pathways of this compound?

  • Abiotic degradation : Expose the compound to UV light (254 nm) in aqueous solutions (pH 3–9) and analyze degradation products via LC-MS/MS. Track sulfonamide bond cleavage and fluorophenyl ring hydroxylation .
  • Biotic degradation : Incubate with soil microbiota (OECD 307 guideline) under aerobic/anaerobic conditions. Quantify residual compound and metabolites (e.g., benzofuran-2-carboxamide) over 28 days .

Advanced: How to elucidate the mechanism of action for protease inhibition?

  • Kinetic studies : Use stopped-flow spectroscopy to measure kcat/Kmk_{cat}/K_m changes upon inhibitor binding. Compare with irreversible inhibitors (e.g., PMSF) to classify inhibition type (competitive/non-competitive) .
  • X-ray crystallography : Co-crystallize the compound with target proteases (e.g., thrombin) to resolve binding modes. Focus on sulfonyl-oxyanion hole interactions and benzofuran stacking with hydrophobic pockets.

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